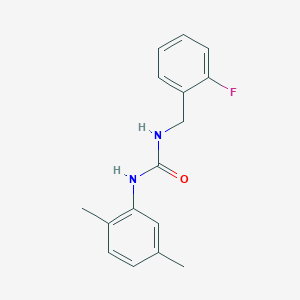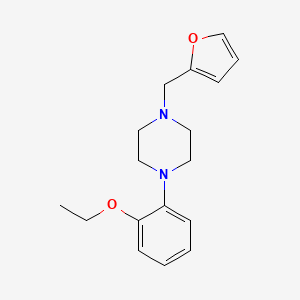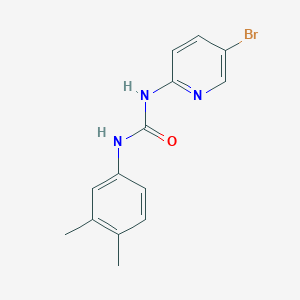
N-(2,5-dimethylphenyl)-N'-(2-fluorobenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-N'-(2-fluorobenzyl)urea, also known as DFU, is a chemical compound that has been widely used in scientific research due to its unique properties. DFU is a potent inhibitor of the enzyme diacylglycerol acyltransferase (DGAT), which plays a crucial role in the synthesis of triglycerides.
作用機序
N-(2,5-dimethylphenyl)-N'-(2-fluorobenzyl)urea exerts its inhibitory effect on DGAT by binding to the active site of the enzyme and preventing the formation of triglycerides. DGAT catalyzes the final step in the synthesis of triglycerides by transferring an acyl group from acyl-CoA to diacylglycerol. By inhibiting DGAT, this compound reduces the synthesis of triglycerides and promotes the breakdown of existing triglycerides, leading to a reduction in lipid accumulation.
Biochemical and Physiological Effects:
In addition to its inhibitory effect on DGAT, this compound has been shown to have other biochemical and physiological effects. This compound has been reported to activate AMP-activated protein kinase (AMPK), a key regulator of energy metabolism. AMPK activation leads to an increase in glucose uptake and fatty acid oxidation, which can improve insulin sensitivity and reduce lipid accumulation. This compound has also been shown to reduce inflammation and oxidative stress, which are important factors in the development of various diseases.
実験室実験の利点と制限
N-(2,5-dimethylphenyl)-N'-(2-fluorobenzyl)urea has several advantages as a research tool. It is a potent and specific inhibitor of DGAT, which allows for the investigation of the role of DGAT in various physiological processes. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, this compound has some limitations as well. It has poor solubility in water, which can limit its use in some experimental settings. This compound also has a relatively short half-life in vivo, which can make it difficult to achieve sustained inhibition of DGAT.
将来の方向性
N-(2,5-dimethylphenyl)-N'-(2-fluorobenzyl)urea has several potential future directions in scientific research. One direction is the development of new DGAT inhibitors based on the structure of this compound. This compound has a unique chemical structure that could be used as a template for the development of more potent and selective DGAT inhibitors. Another direction is the investigation of the role of DGAT in other physiological processes beyond lipid metabolism. DGAT has been implicated in various cellular processes, including membrane trafficking and signal transduction, and the use of this compound could shed light on these processes. Finally, this compound could be used in combination with other therapeutic agents to achieve synergistic effects in the treatment of various diseases.
合成法
N-(2,5-dimethylphenyl)-N'-(2-fluorobenzyl)urea can be synthesized by reacting 2,5-dimethylphenyl isocyanate with 2-fluorobenzylamine in the presence of a suitable solvent and a catalyst. The reaction proceeds under mild conditions and yields this compound as a white crystalline solid. The purity of the product can be improved by recrystallization and purification techniques.
科学的研究の応用
N-(2,5-dimethylphenyl)-N'-(2-fluorobenzyl)urea has been extensively used in scientific research to investigate the role of DGAT in various physiological processes. DGAT is a key enzyme involved in the synthesis of triglycerides, which are important energy storage molecules in the body. Inhibition of DGAT by this compound has been shown to have beneficial effects in various disease models, including obesity, diabetes, and atherosclerosis. This compound has also been used to study the mechanism of action of DGAT inhibitors and to develop new therapeutic agents targeting DGAT.
特性
IUPAC Name |
1-(2,5-dimethylphenyl)-3-[(2-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-11-7-8-12(2)15(9-11)19-16(20)18-10-13-5-3-4-6-14(13)17/h3-9H,10H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVLTBPSEJBYPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-7-(1-naphthylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5465810.png)
![N~1~-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]cyclopropane-1,1-dicarboxamide](/img/structure/B5465814.png)
![N~2~-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-N~4~-methylpyrimidine-2,4-diamine](/img/structure/B5465831.png)
![1-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-oxo-2-propanol](/img/structure/B5465834.png)
![N-(2-phenylethyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5465835.png)
![7-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5465838.png)

![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(5-ethoxy-2-furyl)acrylonitrile](/img/structure/B5465856.png)

![3-(allylthio)-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5465860.png)

![7-(1-azocanylacetyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5465869.png)
![N-(4-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5465890.png)
